2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome . This inflammasome is crucial in mediating inflammatory responses associated with various diseases, including autoimmune disorders and metabolic syndromes.
Chemical Structure and Properties
The compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a unique molecular structure that includes:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : Approximately 420.49 g/mol
- Key Functional Groups : Thiazole ring, methoxyphenyl groups, and an acetamide moiety
The structural representation can be visualized using chemical drawing software, highlighting the heterocyclic nature that often correlates with significant pharmacological activities.
The primary mechanism of action for this compound involves its role as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this pathway, the compound may reduce inflammation markers and provide therapeutic benefits in inflammatory diseases.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that treatment with this compound leads to:
- Reduced secretion of IL-1β and IL-18
- Decreased activation of caspase-1
These effects suggest a robust potential for therapeutic applications in conditions characterized by excessive inflammation.
In Vitro Studies
Several studies have evaluated the biological activity of compounds within the same structural class. For instance:
- Study on NLRP3 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited NLRP3 activation in macrophages, leading to decreased inflammatory responses.
- Cancer Cell Line Testing : Another investigation involved testing against various cancer cell lines (e.g., breast and colon cancer), where significant reductions in cell viability were observed upon treatment with related thiazolo[4,5-d]pyridazines.
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-3-6-14(9-13)27-2)23-24(20(18)26)11-16(25)21-10-15-7-4-8-28-15/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCLSBZHFNODCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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